molecular formula C14H15N5O4S B2360611 N-(2-furylmethyl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide CAS No. 1005308-61-1

N-(2-furylmethyl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide

Cat. No.: B2360611
CAS No.: 1005308-61-1
M. Wt: 349.37
InChI Key: XWQSHXKGSDOCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide is a useful research compound. Its molecular formula is C14H15N5O4S and its molecular weight is 349.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-furylmethyl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure comprises a furan moiety linked to a pyrazolopyrimidine derivative, which is known for its diverse biological activities. The presence of sulfur in the thioacetamide group further enhances its pharmacological properties.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Potential : Pyrazolo[3,4-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation across various cancer types.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways.

The biological mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes involved in inflammatory processes.
  • Modulation of Cell Signaling Pathways : The compound may influence signaling pathways related to cell survival and apoptosis.
  • Interaction with Cellular Receptors : Its structure suggests potential interactions with specific receptors that mediate cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Study 1: Antioxidant Activity

A study on thieno[2,3-c]pyrazole compounds demonstrated significant antioxidant activity against oxidative stress induced by 4-nonylphenol in Clarias gariepinus (African catfish). The erythrocyte alterations were used as biological indicators of oxidative damage, showing that treated groups had significantly fewer altered erythrocytes compared to controls (see Table 1) .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound A12 ± 1.03
Thieno Compound B0.6 ± 0.16

Study 2: Anticancer Activity

A related study evaluated the antiproliferative effects of various pyrazole derivatives against breast and colon cancer cell lines. The results indicated that specific modifications in the chemical structure significantly enhanced anticancer activity .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4S/c20-4-3-19-12-10(7-16-19)13(22)18-14(17-12)24-8-11(21)15-6-9-2-1-5-23-9/h1-2,5,7,20H,3-4,6,8H2,(H,15,21)(H,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQSHXKGSDOCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.